molecular formula C6H14O2 B12773279 (2R,3S)-2-methylpentane-1,3-diol CAS No. 121054-26-0

(2R,3S)-2-methylpentane-1,3-diol

Cat. No.: B12773279
CAS No.: 121054-26-0
M. Wt: 118.17 g/mol
InChI Key: SPXWGAHNKXLXAP-RITPCOANSA-N
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Description

(2R,3S)-2-methylpentane-1,3-diol is a chiral diol with two stereogenic centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-methylpentane-1,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methylpentane-1,3-dione using chiral catalysts. This method ensures the selective formation of the desired stereoisomer. Another method involves the use of chiral auxiliaries to control the stereochemistry during the reduction process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes utilize chiral catalysts or biocatalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-methylpentane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methylpentane-1,3-dione or 2-methylpentanal.

    Reduction: Formation of 2-methylpentane-1,3-diol.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

(2R,3S)-2-methylpentane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-2-methylpentane-1,3-diol involves its interaction with specific molecular targets. The compound can act as a ligand for enzymes or receptors, influencing their activity and modulating biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-methylpentane-1,3-diol
  • (2S,3S)-2-methylpentane-1,3-diol
  • (2S,3R)-2-methylpentane-1,3-diol

Uniqueness

(2R,3S)-2-methylpentane-1,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereoisomer may exhibit different reactivity and biological activity compared to its diastereomers and enantiomers, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

121054-26-0

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

(2R,3S)-2-methylpentane-1,3-diol

InChI

InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

SPXWGAHNKXLXAP-RITPCOANSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)CO)O

Canonical SMILES

CCC(C(C)CO)O

Origin of Product

United States

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